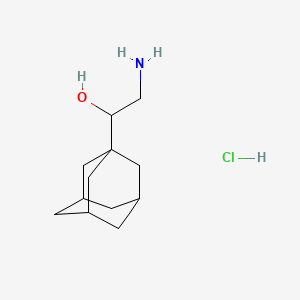![molecular formula C14H22N2 B6145027 1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine CAS No. 1042624-28-1](/img/no-structure.png)
1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine is a chemical compound with the CAS Number: 1042624-28-1 . Its IUPAC name is 1-methyl-N-(3-methylbenzyl)-4-piperidinamine . The compound has a molecular weight of 218.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2/c1-12-4-3-5-13(10-12)11-15-14-6-8-16(2)9-7-14/h3-5,10,14-15H,6-9,11H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It’s important to note that the physical and chemical properties of a compound can be influenced by factors such as temperature, pressure, and the presence of other substances .Mecanismo De Acción
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine involves the reaction of 1-methylpiperidin-4-amine with 3-methylbenzyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "1-methylpiperidin-4-amine", "3-methylbenzyl chloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "1. Dissolve 1-methylpiperidin-4-amine in a suitable solvent (e.g. ethanol).", "2. Add a base (e.g. sodium hydroxide) to the solution and stir.", "3. Add 3-methylbenzyl chloride dropwise to the solution while stirring.", "4. Continue stirring the reaction mixture for several hours at room temperature.", "5. Acidify the reaction mixture with hydrochloric acid to pH 2-3.", "6. Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "7. Dry the organic layer over anhydrous sodium sulfate.", "8. Concentrate the organic layer under reduced pressure to obtain the desired product as a solid or oil." ] } | |
Número CAS |
1042624-28-1 |
Nombre del producto |
1-methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine |
Fórmula molecular |
C14H22N2 |
Peso molecular |
218.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



